BMS-243117 is a selective inhibitor of the protein kinase p56lck, which plays a crucial role in T-cell activation and proliferation. This compound has been identified for its potential therapeutic applications in treating various immune-related diseases and cancers. The molecular design of BMS-243117 is based on a benzothiazole scaffold, which has been shown to exhibit significant biological activity against T-cell proliferation with an IC50 value of approximately 1.1 micromolar .
BMS-243117 was developed through a systematic exploration of structure-activity relationships involving benzothiazole derivatives. It falls under the category of small molecule inhibitors specifically targeting kinases, which are critical in many cellular signaling pathways. The compound is classified as a selective kinase inhibitor due to its ability to inhibit p56lck without affecting other kinases significantly .
The synthesis of BMS-243117 involves several key steps that utilize established methodologies in organic chemistry. The primary synthetic route includes:
Recent advancements in synthetic methods have allowed for improved yields and simplified procedures, making it easier to produce BMS-243117 for research purposes .
BMS-243117 features a complex molecular structure characterized by its benzothiazole core, which is essential for its biological activity. The structural formula can be represented as follows:
The compound's molecular weight is approximately 218.29 g/mol. Key structural attributes include:
The three-dimensional conformation of BMS-243117 plays a pivotal role in its interaction with the target kinase, influencing both potency and selectivity .
BMS-243117 undergoes various chemical reactions typical of small molecule inhibitors, including:
Understanding these reactions is crucial for optimizing the compound's efficacy and minimizing potential side effects during therapeutic applications .
The mechanism of action for BMS-243117 involves competitive inhibition of p56lck by binding to its ATP-binding site. This prevents ATP from interacting with the kinase, thereby blocking downstream signaling pathways critical for T-cell activation and proliferation. Key points include:
BMS-243117 possesses several notable physical and chemical properties:
Additional relevant data includes:
Property | Value |
---|---|
Molecular Weight | 218.29 g/mol |
Solubility | Soluble in DMSO |
LogP | Approximately 3.0 |
These properties contribute to the compound's suitability for further development as a therapeutic agent targeting immune disorders .
BMS-243117 has significant potential applications in scientific research and medicine:
The lymphocyte-specific protein tyrosine kinase (p56Lck) is a non-receptor tyrosine kinase belonging to the Src family, exclusively expressed in T-cells and natural killer (NK) cells. It serves as a master regulator of T-cell receptor (TCR) signaling, initiating downstream cascades upon antigen recognition. Phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck recruits ZAP-70, activating calcium flux, nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. These events drive T-cell proliferation, cytokine production, and inflammatory responses [1].
Aberrant Lck activity is implicated in multiple autoimmune pathologies. In rheumatoid arthritis (RA), synovial T-cells exhibit hyperactive Lck, perpetuating synovitis and joint destruction. Systemic lupus erythematosus (SLE) patients show elevated Lck expression in peripheral T-cells, correlating with anti-double-stranded DNA antibody titers and renal involvement. Mechanistically, dysregulated Lck activates NF-κB, a transcription factor controlling >150 genes encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. This amplifies inflammation and tissue damage in target organs [1] [3].
Table 1: Autoimmune Diseases Linked to Lck/NF-κB Dysregulation
Disease | Lck Dysregulation | NF-κB Target Genes |
---|---|---|
Rheumatoid Arthritis | Hyperphosphorylation in synovial T-cells | TNF-α, IL-6, MMP-9 |
Systemic Lupus Erythematosus | Elevated expression in CD4⁺ T-cells | IFN-γ, BAFF, CXCL10 |
Multiple Sclerosis | Enhanced TCR signaling in autoreactive T-cells | IL-17, IL-21, CCL20 |
Lck’s restricted tissue distribution (lymphoid cells only) positions it as an ideal therapeutic target. Global immunosuppressants like corticosteroids or calcineurin inhibitors cause off-target toxicity (e.g., renal impairment, diabetes). Inhibiting Lck could selectively suppress pathogenic T-cell activation while sparing innate immunity and non-lymphoid tissues, reducing systemic adverse effects [3].
Benzothiazole derivatives emerged as privileged scaffolds for kinase inhibition due to their rigid bicyclic structure, enabling high-affinity ATP-binding site interactions. Early analogs like Frentizole (Figure 1) demonstrated immunosuppressive effects in RA and SLE by modulating T-cell function but lacked kinase specificity [9].
Rational drug design efforts in the 1990s–2000s focused on optimizing benzothiazoles for kinase selectivity and potency:
BMS-243117 exhibited sub-nanomolar enzyme inhibition (IC₅₀: 4 nM against Lck) and >40-fold selectivity over Fyn (IC₅₀: 32 nM), Blk (IC₅₀: 84 nM), and Src (IC₅₀: 158 nM). Cellular assays confirmed suppression of anti-CD3/CD28-induced T-cell proliferation (IC₅₀: 1.1 μM) without cytotoxicity [5].
Table 2: Selectivity Profile of BMS-243117 Against Src-Family Kinases
Kinase | IC₅₀ (nM) | Selectivity vs. Lck |
---|---|---|
Lck | 4 | 1x |
Fyn | 32 | 8x |
Blk | 84 | 21x |
Src | 158 | 40x |
Hck | 960 | 240x |
Lyn | 330 | 83x |
X-ray crystallography revealed that BMS-243117 binds Lck in an extended conformation (PDB: unpublished). The benzothiazole core anchors in the adenine pocket, forming van der Waals contacts with Val-281 and Met-319. The urea linker hydrogen-bonds to the hinge residue Glu-317, while the chlorophenyl group inserts into a hydrophobic cleft formed by Ile-370 and Leu-273 [5] [7].
BMS-243117 represents a third-generation Lck inhibitor bridging historical small molecules and emerging biologics:
Table 3: Evolution of Lck-Targeted Small Molecules
Compound | Chemical Class | Lck IC₅₀ (nM) | T-cell Proliferation IC₅₀ (μM) | Key Limitation |
---|---|---|---|---|
PP2 | Pyrazolopyrimidine | 520 | >10 | Inhibits VEGF/PDGFR |
A-420983 | Aminopyrimidine | 22 | 5.2 | Low oral bioavailability |
BMS-243117 | Benzothiazole-urea | 4 | 1.1 | Preclinical development only |
While BMS-243117 advanced to preclinical studies for autoimmune diseases, clinical development was deprioritized in favor of biologics and cell therapies. Bristol Myers Squibb (BMS) shifted focus to CD19-directed CAR T-cells (e.g., CC-97540/BMS-986353), which induce deep B-cell depletion in SLE. Early trials show sustained remission in refractory SLE, positioning CAR-T as a potential curative option [6] [10].
Nevertheless, BMS-243117 remains a paradigmatic tool compound for validating Lck inhibition. Its benzothiazole-urea pharmacophore inspired successors like KD-244 and LX-211, which incorporate macrocyclic constraints to improve selectivity. Future applications may include combination regimens with NF-κB inhibitors or CAR-T therapies to synergistically reset autoimmune pathways [1] [7].
Figure 1: Structural Evolution of Key Benzothiazole-Based Therapeutics
Frentizole (1970s) │ Immunosuppressant for SLE/RA │ Non-kinase mechanism │ BMS-2001 (1990s) │ 2-Aminobenzothiazole │ Lck IC₅₀: 180 nM │ BMS-279 (Late 1990s) │ N-Acetylbenzothiazole │ Lck IC₅₀: 28 nM │ BMS-243117 (2003) │ Chlorophenyl-urea-benzothiazole │ Lck IC₅₀: 4 nM │ KD-244 (2010s) │ Macrocyclic benzothiazole │ Lck IC₅₀: 2.1 nM
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7